

5-Ethyl-2-methylaniline: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-methylaniline**

Cat. No.: **B1337622**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for **5-Ethyl-2-methylaniline** (CAS No. 17070-96-1). Due to the limited availability of specific toxicological data for this compound, this report incorporates a read-across approach, leveraging data from structurally similar aniline derivatives, including other ethyl-methylaniline isomers, xylidines, and toluidines. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards and to provide a framework for its safe handling and use.

Chemical and Physical Properties

5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula C₉H₁₃N. A summary of its key chemical and physical properties is presented below.

Property	Value
CAS Number	17070-96-1
Molecular Formula	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol
Appearance	No data available
Boiling Point	No data available
Melting Point	No data available
Solubility	No data available

Toxicological Profile

The toxicological profile of **5-Ethyl-2-methylaniline** is largely inferred from data on analogous aromatic amines. The primary toxicological concerns associated with this class of compounds include hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity.

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for **5-Ethyl-2-methylaniline**. However, data from structurally related compounds suggest a potential for moderate acute toxicity if ingested, inhaled, or absorbed through the skin. For instance, the oral LD50 for 2-Ethyl-6-methylaniline in rats is reported as 885 mg/kg, and the dermal LD50 in rabbits is 1290 mg/kg. [1] Another related compound, 2-methyl-6-ethyl aniline, has a reported oral LD50 in rats of 1.18 g/kg.[2]

Table 1: Acute Toxicity Data for Structural Analogs

Compound	Test Species	Route	LD50	Reference
2-Ethyl-6-methylaniline	Rat	Oral	885 mg/kg	[1]
2-Ethyl-6-methylaniline	Rabbit	Dermal	1290 mg/kg	[1]
2-Methyl-6-ethyl aniline	Rat	Oral	1.18 g/kg	[2]
N-Ethyl-3-methylaniline	Rat	Oral	787 mg/kg	[3]

The primary mechanism of acute toxicity for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.^[4] This can lead to cyanosis, central nervous system depression, and in severe cases, death.^{[5][6]}

Sub-chronic and Chronic Toxicity

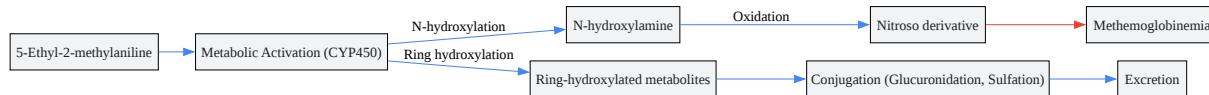
No specific sub-chronic or chronic toxicity studies were identified for **5-Ethyl-2-methylaniline**. Studies on xylidine isomers (dimethylanilines) in rats have shown that repeated oral administration can lead to hepatomegaly (enlarged liver) due to the proliferation of the smooth endoplasmic reticulum.^[7] Chronic exposure to o-toluidine in workers has been associated with anemia, anorexia, weight loss, skin lesions, and central nervous system depression.^[6]

Carcinogenicity

The carcinogenic potential of **5-Ethyl-2-methylaniline** has not been evaluated. However, several related anilines are known or suspected carcinogens. For example, o-toluidine is classified as a known human carcinogen, primarily targeting the urinary bladder.^[8] Certain xylidine isomers are also considered possibly carcinogenic to humans (IARC Group 2B) based on animal studies.^[9] The carcinogenic mechanism of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

Mutagenicity and Genotoxicity

There is no specific mutagenicity data for **5-Ethyl-2-methylaniline**. However, many aniline derivatives have shown mutagenic potential in various assays. For example, o-toluidine has demonstrated a wide range of genetic effects, including being a weak bacterial and mammalian mutagen, a clastogen (causing chromosomal breaks), and inducing aneuploidy.[10] The genotoxicity of xylidine isomers has yielded mixed results in in-vitro and in-vivo tests.[11]


Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **5-Ethyl-2-methylaniline** is available. Limited information on related compounds, such as m-toluidine, suggests a potential for reproductive toxicity.[12]

Metabolism and Toxicokinetics

The metabolism of anilines is a critical determinant of their toxicity. It is anticipated that **5-Ethyl-2-methylaniline** undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes.[13]

A key metabolic pathway for anilines involves N-hydroxylation to form N-hydroxylamines.[4] These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can induce methemoglobinemia through a redox cycling mechanism. Ring hydroxylation and conjugation with glucuronic acid or sulfate are generally considered detoxification pathways.[7]

[Click to download full resolution via product page](#)

Figure 1: Proposed metabolic pathway for **5-Ethyl-2-methylaniline**.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals. The

following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a single oral dose of a substance.[\[14\]](#)
[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Principle: The test involves a stepwise procedure where groups of animals of a single sex (usually female rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity, rather than mortality.[\[14\]](#)[\[16\]](#)

Procedure:

- **Sighting Study:** A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[\[14\]](#)
- **Main Study:** Groups of at least 5 animals are dosed at the selected starting dose.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for OECD 420 Acute Oral Toxicity Test.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) for growth. The assay detects mutations that restore the functional capability of the bacteria to synthesize this amino acid, allowing them to grow on a minimal medium.[\[22\]](#) The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[\[20\]](#)

Procedure:

- **Dose Range Finding:** A preliminary test is conducted to determine the appropriate concentration range of the test substance.
- **Main Experiment:** The tester strains are exposed to at least five different concentrations of the test substance, with and without S9 mix, typically using the plate incorporation or pre-incubation method.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals (usually rodents). This damage can result in the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[\[24\]](#)[\[25\]](#)

Procedure:

- Dose Selection: At least three dose levels are selected based on a preliminary range-finding study.
- Administration: The test substance is administered to the animals, typically once or twice.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Slide Preparation and Analysis: The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
- Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Safety Precautions and Handling

Given the potential for toxicity based on data from analogous compounds, stringent safety precautions should be observed when handling **5-Ethyl-2-methylaniline**.

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While specific toxicological data for **5-Ethyl-2-methylaniline** is limited, a read-across analysis of structurally similar anilines indicates a potential for moderate acute toxicity, hematotoxicity (methemoglobinemia), genotoxicity, and carcinogenicity. The primary mechanism of toxicity is likely related to its metabolic activation to reactive intermediates. Researchers, scientists, and drug development professionals should handle this compound with appropriate caution, employing robust engineering controls and personal protective equipment to minimize exposure. Further testing according to standardized guidelines is necessary to definitively characterize the toxicological profile of **5-Ethyl-2-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fishersci.com [fishersci.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [\[haz-map.com\]](http://haz-map.com)
- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](http://ncbi.nlm.nih.gov)
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [\[www.cdc.gov\]](http://www.cdc.gov)
- 6. epa.gov [epa.gov]
- 7. Hepatic effects of xylidine isomers in rats - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. The genetic toxicology of ortho-toluidine - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 11. journals.publisso.de [journals.publisso.de]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. academic.oup.com [academic.oup.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 21. scantox.com [scantox.com]
- 22. biosafe.fi [biosafe.fi]
- 23. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 24. nucro-technics.com [nucro-technics.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- To cite this document: BenchChem. [5-Ethyl-2-methylaniline: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337622#toxicological-profile-and-safety-data-for-5-ethyl-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com